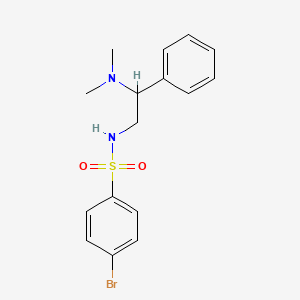

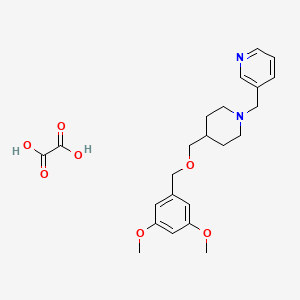

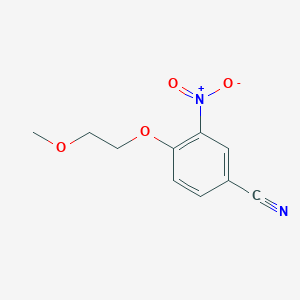

![molecular formula C17H24N6O4 B2959574 Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 898443-12-4](/img/structure/B2959574.png)

Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like this one are typically organic molecules that contain several functional groups. The “ethyl” part refers to a two-carbon chain, while the “tert-butyl” part refers to a specific arrangement of carbon atoms . The “dimethyl” part indicates the presence of two methyl groups, which are single carbon atoms attached to three hydrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could involve reactions such as alkylation (adding an alkyl group like ethyl or tert-butyl), amidation (forming an amide bond), and others .Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis (reaction with water) to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with different chemicals .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound and its analogs have been synthesized through various methods, demonstrating the versatility and adaptability of these molecules in chemical synthesis. For instance, Ivanov et al. (2017) developed a method for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, showcasing the compound's relevance in creating structurally diverse molecules with potential applications in material science and pharmaceuticals (Ivanov et al., 2017).

Potential Biological Activities

- Research into the biological activities of compounds structurally similar to "Ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate" has led to the discovery of novel therapeutic agents. For example, Lecanu et al. (2010) reported on a compound designed for neuroprotection in Alzheimer's disease, highlighting the potential for compounds within this chemical class to contribute to multi-target therapeutic strategies (Lecanu et al., 2010).

Chemical Properties and Reactions

- The chemical behavior and reactions of this compound and its derivatives have been extensively studied, contributing to the understanding of their reactivity and potential applications in synthesis. For example, Werlé et al. (2017) reported on the synthesis and characterization of a highly substituted triazine ring, demonstrating the compound's utility in the design of molecules for various applications (Werlé et al., 2017).

Environmental and Analytical Applications

- Compounds similar to "this compound" have also found applications in environmental and analytical chemistry. For instance, Reemtsma and Jekel (1996) explored the potential of ethyl acetate in determining extractable organic halogens from contaminated soil, indicating the relevance of such compounds in environmental monitoring and remediation efforts (Reemtsma & Jekel, 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4/c1-7-27-11(24)9-23-15-18-13-12(14(25)21(6)16(26)20(13)5)22(15)8-10(19-23)17(2,3)4/h7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPJOBCYKLZZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

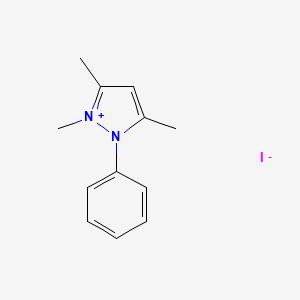

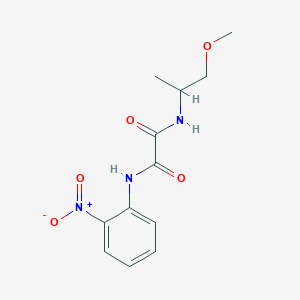

![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)

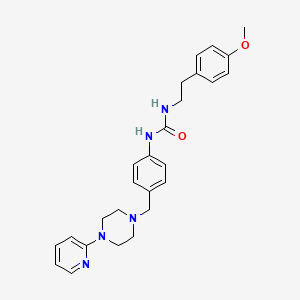

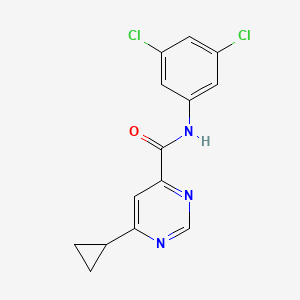

![N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2959503.png)

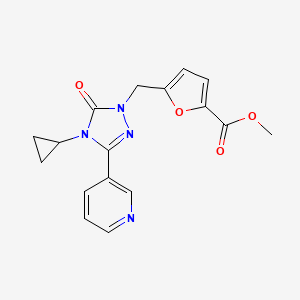

![3-(2-cyclopentylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2959513.png)